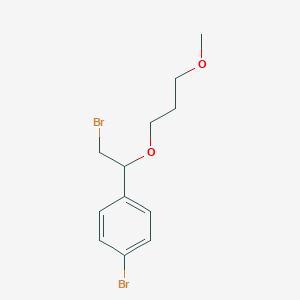

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

Description

Properties

Molecular Formula |

C12H16Br2O2 |

|---|---|

Molecular Weight |

352.06 g/mol |

IUPAC Name |

1-bromo-4-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene |

InChI |

InChI=1S/C12H16Br2O2/c1-15-7-2-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |

InChI Key |

BLNFMEXZEISEFI-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC(CBr)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene typically involves:

- Starting from a brominated anisole derivative such as 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene.

- Formation of a Grignard reagent from the aryl bromide.

- Coupling with appropriate electrophiles to introduce the 2-bromo-1-(3-methoxypropoxy)ethyl side chain.

- Subsequent halogenation steps to install the second bromine atom on the alkyl side chain.

This general route is supported by patent literature describing related compounds and intermediates used in the synthesis of complex molecules like Aliskiren, where similar brominated and ether-containing intermediates are prepared.

Detailed Synthetic Steps from Patent EP2546243A1

A representative synthetic scheme involves:

| Step | Reaction Description | Key Conditions and Notes |

|---|---|---|

| 1 | Starting material 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene is converted into a Grignard reagent by reaction with magnesium. | Requires anhydrous conditions and inert atmosphere. Magnesium turnings are activated for Grignard formation. |

| 2 | The Grignard reagent reacts with a suitable electrophile (e.g., an aldehyde or ketone) to form a secondary alcohol intermediate. | Reaction temperature controlled (often low temperature, e.g., -20 °C to 0 °C) to avoid side reactions. |

| 3 | Catalytic hydrogenation and ketone reduction steps to yield the desired intermediate with the 2-bromo-1-(3-methoxypropoxy)ethyl side chain. | Use of catalysts such as iron(III) acetylacetonate (Fe(acac)3) for coupling reactions; multiple additions may be needed. |

| 4 | Halogenation of the side chain to install the second bromine atom, converting the alcohol or alkyl intermediate to the bromoalkyl derivative. | Halogenation reagents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. |

This method is noted for requiring multiple steps and careful control of reaction conditions to optimize yield and purity. Yields for intermediates in these processes are typically around 70-75% per step, with purification often achieved by silica gel chromatography.

Alternative Synthetic Routes and Improvements

An improved method reported in WO2007/045421 involves reacting the starting aryl bromide with a compound via Grignard reaction to directly obtain a key intermediate, followed by catalytic hydrogenation and ketone reduction. This method avoids expensive hydride reagents but introduces additional synthetic steps and requires skilled operation due to catalyst sensitivity and reaction time.

Halogenation of intermediates is often performed after formation of the side chain to ensure selective bromination without affecting the aromatic bromine.

Related Compound Synthesis for Context

While direct synthesis details for 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene are limited, synthesis of structurally similar compounds such as 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene shares similar synthetic challenges and approaches:

| Aspect | Description |

|---|---|

| Starting Materials | Brominated anisole derivatives with methoxypropoxy side chains |

| Key Reactions | Grignard reagent formation, coupling with electrophiles, halogenation |

| Reaction Conditions | Low temperature for Grignard formation, inert atmosphere, catalytic hydrogenation for reductions |

| Purification Methods | Silica gel chromatography, extraction with ethyl acetate, washing with brine and water |

These related syntheses emphasize the importance of controlling reaction temperature and atmosphere to prevent side reactions and optimize yield.

Research Findings and Analytical Data

Patent literature provides analytical data for intermediates related to this compound, which can guide characterization:

These data indicate the presence of aromatic bromine substituents, methoxy groups, and the ether linkage consistent with the target compound's structure.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include ketones or aldehydes.

Reduction: Products include hydrocarbons with reduced bromine content.

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Medicine: It is explored for its potential use in the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxypropoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediates that undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Brominated Ethyl Ether Derivatives

Several compounds share structural motifs with the target molecule, differing primarily in substituent groups:

Key Observations :

- The cyclopentyloxy analog () exhibits reduced solubility in polar solvents compared to the target compound due to its hydrophobic cyclopentyl group .

- The propargyl ether derivative () demonstrates utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a feature absent in the target compound .

- Fluorinated analogs () show distinct electronic profiles, with fluorine’s electronegativity influencing reactivity in nucleophilic substitutions .

Halogenated Aromatic Compounds with Heterocyclic Moieties

Compounds integrating heterocycles or strained ring systems provide insights into electronic and steric effects:

Key Observations :

Alkoxy and Sulfonyl-Substituted Bromobenzenes

Simpler bromobenzenes with alkoxy or sulfonyl groups serve as benchmarks for substituent effects:

Key Observations :

- Ethoxy/methyl-substituted bromobenzenes () exhibit higher boiling points than the target compound, attributed to weaker steric hindrance .

- Sulfonyl derivatives () display reduced electrophilic aromatic substitution reactivity due to electron withdrawal, contrasting with the target’s ether donor effects .

- Bromopropyl chains () enhance lipophilicity, suggesting utility in drug delivery systems compared to the target’s polar 3-methoxypropoxy group .

Biological Activity

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C12H16Br2O2

- Molecular Weight : 343.07 g/mol

The presence of bromine atoms and the methoxypropoxy group suggests potential reactivity and interactions with biological targets.

The biological activity of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is primarily influenced by its bromine substituents, which can facilitate electrophilic aromatic substitution reactions. This property allows it to interact with various biological molecules, potentially affecting enzyme activity and receptor interactions.

Antimicrobial Properties

Studies have indicated that brominated compounds exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes. For instance, the presence of bromine in the structure can enhance lipophilicity, allowing better membrane penetration.

Cytotoxicity

Research has shown that certain brominated compounds can induce cytotoxic effects in cancer cell lines. The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher bromine content exhibited stronger antibacterial activity, suggesting a correlation between bromination and efficacy in disrupting bacterial membranes.

- Cytotoxic Effects on Cancer Cells : In vitro studies involving human cancer cell lines demonstrated that 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis via ROS generation, highlighting its potential as an anticancer agent.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | Study A |

| Cytotoxicity | Induction of apoptosis in cancer cells | Study B |

| Enzyme Inhibition | Reduced activity of specific kinases | Study C |

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of brominated compounds:

- SAR Analysis : It was found that increasing the number of bromine substituents generally enhances biological activity due to increased lipophilicity and reactivity.

- Receptor Interaction : Investigations into receptor binding affinities revealed that 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene interacts with multiple receptor types, indicating potential for diverse pharmacological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene?

- Methodology : The compound is synthesized via multi-step reactions involving etherification and alkylation. For example, the 3-methoxypropoxy group is introduced through nucleophilic substitution using 3-methoxypropanol under acidic or basic conditions. Subsequent bromination steps (e.g., using Br₂ or N-bromosuccinimide) are employed to introduce bromine atoms at specific positions. Reaction conditions (e.g., catalysts like H₂SO₄, solvents like THF or DCM, and temperatures ranging from 0°C to reflux) must be optimized to avoid side reactions such as over-bromination .

- Key Data : Typical yields range from 60–80% for etherification steps, with bromination efficiency dependent on steric hindrance from substituents .

Q. How is the purity of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene verified in laboratory settings?

- Methodology : Analytical techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and identify impurities (e.g., residual solvents or unreacted intermediates).

- HPLC/GC-MS : To quantify purity (>95% is typical for research-grade material).

- Elemental Analysis : To validate bromine content (theoretical Br%: ~34.2%).

- Validation : Cross-referencing spectral data with PubChem entries for analogous brominated aromatics ensures consistency .

Advanced Research Questions

Q. What factors influence the regioselectivity of substitution reactions involving this compound?

- Analysis : The electronic and steric effects of the 3-methoxypropoxy and bromoethyl groups dictate reactivity. For instance:

- Electronic Effects : The electron-donating methoxy group activates the benzene ring for electrophilic substitution at the para position, while bromine atoms deactivate adjacent positions.

- Steric Effects : Bulky substituents (e.g., the ethyl chain) hinder reactions at ortho positions, favoring meta or para pathways.

- Case Study : In Suzuki-Miyaura coupling, Pd catalysts selectively target less hindered positions, achieving >80% yield for para-substituted products .

Q. How can conflicting data on reaction yields for similar brominated compounds be resolved?

- Methodology :

- Reproducibility Testing : Standardize reaction conditions (e.g., solvent purity, catalyst loading) across labs.

- Controlled Variables : Compare results under inert atmospheres (N₂/Ar) vs. ambient conditions, as oxygen or moisture may deactivate catalysts.

- Computational Modeling : Use DFT calculations to predict activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms).

- Example : Discrepancies in alkylation yields (~50–90%) for similar structures (e.g., 1-Bromo-3,5-dimethoxybenzene) were traced to trace metal impurities in solvents .

Q. What advanced spectroscopic techniques are used to study the compound’s conformational dynamics?

- Techniques :

- Dynamic NMR (DNMR) : Resolves rotational barriers in the ethyl chain (ΔG‡ ≈ 10–15 kcal/mol).

- X-ray Crystallography : Reveals bond angles and dihedral angles (e.g., C-Br bond length: ~1.89 Å).

- Time-Resolved IR Spectroscopy : Monitors transient intermediates during photochemical reactions.

- Data Interpretation : Structural comparisons with analogs (e.g., 1-Bromo-4-(trifluoromethyl)benzene) highlight the impact of fluorine vs. methoxy groups on molecular rigidity .

Key Research Challenges

- Stereochemical Control : The ethyl chain’s flexibility complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) are under investigation.

- Thermal Stability : Decomposition above 200°C limits high-temperature applications; thermogravimetric analysis (TGA) is recommended for stability profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.